molecular formula C14H19FO9 B179894 [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate CAS No. 118396-36-4

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

Cat. No. B179894
M. Wt: 350.29 g/mol
InChI Key: NGYYXVXMDLMRLI-HTOAHKCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate, also known as FMA, is a fluorinated derivative of glucose. It is a commonly used compound in scientific research due to its unique chemical properties. In

Scientific Research Applications

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is widely used in scientific research as a biochemical probe to study the metabolism of glucose. It is used to label glucose in vivo and in vitro to track its movement and utilization in various metabolic pathways. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new diagnostic tools for diseases such as cancer and diabetes.

Mechanism Of Action

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is metabolized by enzymes in the body to release fluorine-18, which emits positrons. These positrons can be detected by positron emission tomography (PET) imaging, allowing for the visualization of glucose metabolism in living organisms. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is also used in the development of new radiotracers for PET imaging.

Biochemical And Physiological Effects

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a non-toxic compound that is rapidly metabolized and excreted from the body. It does not have any known biochemical or physiological effects on the body.

Advantages And Limitations For Lab Experiments

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a non-toxic compound that can be safely used in vivo and in vitro. However, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has some limitations as well. It has a short half-life, which limits its use in long-term studies. It is also expensive to produce, which can be a limiting factor for some research projects.

Future Directions

There are several future directions for the use of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate in scientific research. One direction is the development of new radiotracers for PET imaging. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used as a starting point for the synthesis of new radiotracers that can be used to study different metabolic pathways. Another direction is the development of new diagnostic tools for diseases such as cancer and diabetes. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate can be used to label glucose in vivo and in vitro, allowing for the development of new diagnostic tools that can detect changes in glucose metabolism in these diseases.
Conclusion
[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a unique compound that has a wide range of scientific research applications. Its synthesis method is well-established, and it has several advantages for lab experiments. [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate is a valuable tool for studying glucose metabolism and developing new diagnostic tools for diseases such as cancer and diabetes. With continued research, [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate has the potential to contribute to significant advances in the field of biomedical research.

Synthesis Methods

The synthesis of [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate involves the reaction between glucose and trifluoroacetic anhydride in the presence of acetic anhydride. The reaction is carried out under anhydrous conditions with a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure [(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate.

properties

IUPAC Name

[(2S,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYXVXMDLMRLI-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate

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